Dibutyl peroxide
Overview
Description
Dibutyl peroxide is an organic compound with the chemical formula C8H18O2. It is a peroxide, meaning it contains an oxygen-oxygen single bond. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to decompose and generate free radicals under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl peroxide can be synthesized through the reaction of butyl hydroperoxide with butyl alcohol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl peroxide primarily undergoes homolytic cleavage, resulting in the formation of butoxy radicals. These radicals can participate in various types of reactions, including:
Oxidation: this compound can oxidize organic substrates, converting them into more oxidized forms.
Substitution: The butoxy radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal catalysts such as copper and iron salts. The reactions typically occur at elevated temperatures, often above 100°C, to ensure the efficient generation of radicals.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the products are typically more oxidized forms of the original substrates, while in substitution reactions, the products are new compounds with butoxy groups attached.
Scientific Research Applications
Dibutyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: this compound is used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research on this compound includes its potential use in drug delivery systems, where its ability to generate radicals can be harnessed for targeted drug release.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials, including plastics and resins.
Mechanism of Action
The mechanism by which dibutyl peroxide exerts its effects involves the homolytic cleavage of the peroxide bond, resulting in the formation of butoxy radicals. These radicals can then interact with various molecular targets, initiating a range of chemical reactions. The pathways involved in these reactions depend on the specific substrates and conditions, but generally involve the formation and propagation of radical species.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties, but with tert-butyl groups instead of butyl groups.
Tert-butyl hydroperoxide: A hydroperoxide that also generates radicals, but with different reactivity and stability compared to dibutyl peroxide.
Uniqueness
This compound is unique in its balance of stability and reactivity. While it is stable enough to be handled and stored under normal conditions, it readily decomposes to generate radicals under the appropriate conditions. This makes it a versatile compound for use in a variety of chemical reactions and applications.
Properties
IUPAC Name |
1-butylperoxybutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHAQSLJSMLAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOOCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191810 | |
Record name | Dibutyl peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-34-1 | |
Record name | Butyl peroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3849-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL PEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R601Q8SQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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